molecular formula C14H13ClN4 B1352015 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-33-7

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Número de catálogo: B1352015
Número CAS: 72578-33-7
Peso molecular: 272.73 g/mol
Clave InChI: LKOSOWWRMRDJLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The primary International Union of Pure and Applied Chemistry name is 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which precisely describes the substitution pattern and core heterocyclic framework. The compound is registered under Chemical Abstracts Service number 72578-33-7, providing a unique identifier for chemical databases and regulatory purposes.

Alternative systematic names have been documented in chemical literature, including 9-(4-chlorophenyl)-7,8-dimethyl-2,4,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraen-5-amine, which emphasizes the bicyclic nature of the structure using different numbering conventions. The 7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine designation represents a simplified version that maintains clarity while omitting the specific hydrogen positioning notation.

The molecular formula C14H13ClN4 indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and four nitrogen atoms. This composition reflects the complexity of the heterocyclic system and the aromatic substitution pattern that characterizes this compound class.

Molecular Geometry and Crystallographic Characterization

The molecular architecture of this compound centers around the fused pyrrolo[2,3-d]pyrimidine bicyclic system, which creates a planar aromatic framework essential for its biological activity. The pyrimidine ring adopts a six-membered heterocyclic configuration with nitrogen atoms positioned at the 1 and 3 positions, while the pyrrole ring forms a five-membered heterocycle fused at the 2,3-bond of the pyrimidine system.

Crystallographic analysis of related pyrrolo[2,3-d]pyrimidine derivatives has revealed important structural features that likely apply to this compound. X-ray crystallographic studies of similar compounds have demonstrated that the bicyclic core maintains planarity, with the 4-chlorophenyl substituent at nitrogen-7 positioned to minimize steric interactions while maximizing π-π stacking opportunities. The chlorine atom on the phenyl ring introduces both electronic and steric effects that influence the overall molecular conformation.

The methyl substituents at positions 5 and 6 of the pyrrole ring create a specific substitution pattern that affects both the electronic properties and the three-dimensional shape of the molecule. These methyl groups contribute to increased lipophilicity and may influence the binding interactions with biological targets. The molecular weight of 272.73 grams per mole reflects the substantial molecular framework while remaining within typical ranges for drug-like molecules.

Computational molecular modeling studies suggest that the 4-chlorophenyl group can adopt multiple rotational conformations around the nitrogen-7 bond, with specific orientations stabilized by intermolecular interactions in crystal lattices. The amino group at position 4 serves as both a hydrogen bond donor and acceptor, contributing to the compound's ability to form specific interactions with biological macromolecules.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for the aromatic protons of both the pyrimidine ring and the 4-chlorophenyl substituent. The methyl groups at positions 5 and 6 appear as distinct singlets in the aliphatic region, while the amino group protons at position 4 contribute to the exchangeable proton signals.

Related pyrrolo[2,3-d]pyrimidine derivatives have shown characteristic nuclear magnetic resonance patterns that provide insights into the expected spectroscopic behavior of this compound. For similar structures, the pyrimidine proton typically appears as a singlet around 8.3 parts per million, while the pyrrole ring proton appears around 7.0 parts per million. The 4-chlorophenyl protons typically generate a characteristic splitting pattern with signals around 7.2-7.4 parts per million for the aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons appearing in the typical aromatic region between 100-160 parts per million. The methyl carbons at positions 5 and 6 appear in the aliphatic region, typically around 10-15 parts per million. The presence of the chlorine substituent on the phenyl ring creates characteristic chemical shift patterns due to the electronegative effects of the halogen atom.

Infrared spectroscopy provides information about functional group vibrations within the molecule. The amino group at position 4 typically exhibits characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-nitrogen stretching vibrations of the heterocyclic rings contribute to the fingerprint region below 1400 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 272.73, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of the 4-chlorophenyl group or the amino functionality, providing structural confirmation through characteristic fragment ions.

Computational Chemistry Approaches to Electron Density Mapping

Advanced computational chemistry methods have been employed to understand the electronic structure and electron density distribution within this compound. Density functional theory calculations provide detailed insights into the molecular orbital structure and electronic properties that govern the compound's reactivity and binding characteristics.

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the pyrrolo[2,3-d]pyrimidine core, with significant contributions from the nitrogen atoms in the heterocyclic system. The 4-chlorophenyl substituent contributes to the molecular orbital structure through π-conjugation effects, while the chlorine atom introduces both inductive and mesomeric effects that influence the overall electron density distribution.

Electrostatic potential mapping demonstrates the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that are crucial for understanding intermolecular interactions. The amino group at position 4 creates a region of significant positive electrostatic potential, while the nitrogen atoms in the pyrimidine ring contribute areas of negative potential that can participate in hydrogen bonding interactions.

Computational studies have revealed important physicochemical properties derived from quantum mechanical calculations. The calculated partition coefficient (XLogP3) of 3.3 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The topological polar surface area of 56.7 square angstroms falls within the optimal range for oral bioavailability according to established pharmaceutical guidelines.

Frontier molecular orbital analysis provides insights into the chemical reactivity of the compound. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences the compound's stability and reactivity patterns. The electron density distribution shows that the pyrimidine nitrogen atoms serve as primary sites for electrophilic attack, while the amino group at position 4 represents a nucleophilic center.

Three-dimensional conformational analysis using molecular dynamics simulations reveals the preferred conformations and flexibility of the 4-chlorophenyl substituent. These calculations demonstrate that while the bicyclic core remains rigid, the phenyl ring can adopt multiple orientations that may be important for binding to different biological targets. The methyl substituents at positions 5 and 6 create steric constraints that influence the overall molecular shape and binding specificity.

Propiedades

IUPAC Name

7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOSOWWRMRDJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407077
Record name 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72578-33-7
Record name 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-chloroaniline with 5,6-dimethyl-2,4-diaminopyrimidine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes regioselective electrophilic substitution under acidic conditions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine (yield: 60–65%).

  • Sulfonation : Fuming H₂SO₄ at 150°C yields sulfonated derivatives .

Functionalization of the Amine Group

The primary amine at position 4 participates in:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 85–90%).

  • Reductive Alkylation : Formaldehyde and NaBH₃CN produce N-methyl analogs (yield: 75–80%).

Table 2: Amine Reactivity

ReactionReagentsProductYield (%)
AcylationAcCl, pyridine4-acetamido derivative88
AlkylationCH₂O, NaBH₃CN4-methylamine analog78

Oxidation of Methyl Groups

The 5,6-dimethyl substituents are oxidized to carboxylic acids using KMnO₄/H₂SO₄:

  • Mechanism : Radical-mediated oxidation cleaves methyl C–H bonds.

  • Outcome : 5,6-dicarboxy-pyrrolopyrimidine (isolated yield: 55–60%) .

Palladium-Catalyzed Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings:

  • Conditions : Pd(dppf)Cl₂, arylboronic acid, K₂CO₃, 80°C.

  • Application : Attaches substituents (e.g., methoxy, nitro) to the phenyl ring (yield: 70–85%).

Hydrolytic Stability

The compound shows moderate stability in aqueous environments:

  • Acidic Conditions (pH < 3): Partial hydrolysis of the pyrrolopyrimidine ring after 48h.

  • Basic Conditions (pH > 10): Degradation of the 4-amine group to hydroxyl derivatives .

Biological Activity Correlations

Derivatives modified at the 4-amine or chlorophenyl groups exhibit enhanced kinase inhibition (IC₅₀ values: 10–50 nM for JAK2/STAT3 pathways).

Aplicaciones Científicas De Investigación

Antitumor and Antiangiogenic Properties

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor effects by acting as inhibitors of the vascular endothelial growth factor receptor (VEGFR). A study highlighted the synthesis of N4-phenylsubstituted derivatives that showed promising antiangiogenic activity by inhibiting VEGFR-2, which is crucial in tumor growth and metastasis .

Case Studies

  • VEGFR Inhibition : A series of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold were tested for their ability to inhibit VEGFR-2. Among these, the compound demonstrated effective inhibition in vitro and showed potential for development as an anticancer agent .
  • Antimicrobial Activity : Some studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives possess antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains, showing promising results .

Cancer Therapy

Given its ability to inhibit VEGFR and other RTKs, 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is being investigated as a potential candidate for cancer therapy. Its unique structure allows for modifications that can enhance its specificity and reduce side effects compared to traditional chemotherapeutics.

Mecanismo De Acción

The mechanism of action of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby disrupting key biological pathways. For example, it may inhibit protein kinases, leading to the suppression of cell proliferation in cancer cells . The compound’s structure allows it to bind to the active site of the target enzyme, blocking its activity .

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

  • Halogenation : The 4-chlorophenyl group in the target compound likely enhances target binding via hydrophobic interactions, similar to 5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which shows kinase inhibition . However, dichlorophenyl analogs (e.g., N4-(3,4-dichlorophenyl)) exhibit stronger antiproliferative effects due to increased electron-withdrawing properties .
  • Methyl vs. Methoxy Groups : The 5,6-dimethyl groups in the target compound increase lipophilicity and steric hindrance compared to methoxy-substituted analogs (e.g., 7-(4-methoxyphenyl)-5,6-dimethyl), which prioritize solubility over membrane permeability .

Physicochemical Properties

  • Melting Points : Compounds with multiple halogens (e.g., N4-(3,4-dichlorophenyl)) exhibit higher melting points (~264–265°C) due to stronger intermolecular forces , whereas methyl-substituted analogs likely have lower melting points.
  • Hydrogen Bonding : The target compound’s amine group enables hydrogen bonding, akin to MT-tubercidin·H₂O, which forms extensive H-bond networks via water molecules .

Actividad Biológica

7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known by its CAS number 72578-33-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potentials based on diverse research findings.

  • Molecular Formula : C14H13ClN4
  • Molecular Weight : 272.733 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and two methyl groups at positions 5 and 6.

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various biological activities, particularly as inhibitors of protein kinases. Specifically, this compound has been studied for its effects on the PI3K-Akt signaling pathway, which is crucial in regulating cell growth and survival.

Key Findings:

  • Inhibition of Protein Kinase B (PKB) : Studies have shown that derivatives of this compound can act as ATP-competitive inhibitors of PKB. For instance, modifications to related structures have led to compounds with enhanced selectivity and potency against PKB compared to other kinases like PKA .
  • Antitumor Activity : In vivo studies demonstrated that certain derivatives significantly inhibited the growth of human tumor xenografts in animal models. These effects were attributed to their ability to modulate key biomarkers in cancer signaling pathways .

Biological Activity Data

Activity IC50 (µM) Cell Line Reference
Inhibition of PKB0.39A549
Antitumor efficacy0.16MCF-7
Growth inhibition in xenografts-Human tumor models

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study focused on the compound's effect on human tumor xenografts showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through modulation of the PI3K-Akt pathway.
  • Selectivity Profile :
    • Another investigation characterized the selectivity of this compound against various kinases. The results indicated a preference for PKB over other AGC kinases, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. Key optimization parameters :

  • Catalyst selection : Pd(OAc)₂/XPhos for coupling reactions to minimize byproducts.
  • Reaction time : Extended reflux (12–24 hrs) improves yields in cyclization steps.
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) resolves positional isomers.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical workflows include:

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; purity >95% is typical for bioactive studies .
  • NMR : Key signals include:
    • ¹H NMR : Singlets for methyl groups (δ 2.2–2.5 ppm), aromatic protons (δ 7.3–7.6 ppm for chlorophenyl), and NH₂ (δ 5.8–6.2 ppm, exchangeable) .
    • ¹³C NMR : Peaks at δ 150–160 ppm for pyrimidine carbons and δ 110–125 ppm for pyrrole carbons .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What strategies resolve contradictions in reported kinase inhibition data for this compound?

Answer: Contradictions arise from assay conditions or target promiscuity. Mitigation strategies:

  • Kinase panel screening : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Crystallography : Resolve binding modes (e.g., ATP-binding pocket vs. allosteric sites) to explain selectivity variations .
  • Cellular context : Test in isogenic cell lines (e.g., EGFR-mutated vs. wild-type) to validate target relevance .

Example : A study found conflicting IC₅₀ values for CDK2 (0.8 μM vs. 2.3 μM). Re-evaluation under standardized ATP concentrations (1 mM) resolved discrepancies .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity against tyrosine kinases?

Q. Methodological approach :

Substituent variation :

  • Chlorophenyl position : Para-substitution (vs. meta) enhances EGFR affinity by 3-fold due to hydrophobic pocket fit .
  • Methyl groups : 5,6-Dimethyl substitution reduces off-target binding to VEGFR2 by steric hindrance .

Scaffold hopping : Replace pyrrolo[2,3-d]pyrimidine with pyrazolo[3,4-d]pyrimidine to alter hinge-region interactions .

Free-energy calculations : Use MM-GBSA to predict ΔG changes for substituent modifications (e.g., -CF₃ vs. -CH₃) .

Case study : Adding a 2-methoxybenzyl group to the 4-amine reduced Her2 inhibition (IC₅₀ from 0.5 μM to >10 μM) while retaining EGFR activity .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound?

Answer:

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify labile sites (e.g., N-demethylation or chlorophenyl hydroxylation).
  • Metabolite identification : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model CYP3A4/2D6 interactions .
  • Experimental validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life (t₁/₂). Adjust substituents (e.g., fluorination) to block oxidation sites .

Basic: What are the compound’s solubility and formulation considerations for in vivo studies?

Answer:

  • Solubility : Poor aqueous solubility (<10 µM in PBS). Use co-solvents (10% DMSO/90% PEG-400) for IP/IV dosing .
  • Formulation : Nanoparticle encapsulation (PLGA polymers) improves bioavailability by 2–3x in murine models .
  • Stability : Store at -20°C in amber vials; LC-MS monitoring shows <5% degradation over 6 months .

Advanced: How to address low yields in the final amination step?

Q. Troubleshooting :

  • Catalyst optimization : Replace Pd₂(dba)₃ with PtO₂ for chloro-to-amine conversion, increasing yields from 45% to 72% .
  • Solvent effects : Switch from MeOH to dioxane/H₂O (4:1) to enhance nucleophilicity of NH₃ .
  • Microwave assistance : Reduce reaction time from 24 hrs to 2 hrs (120°C, 300 W) while maintaining yield .

Advanced: What experimental design principles apply to optimizing reaction conditions?

Answer: Use factorial design (e.g., Box-Behnken) to evaluate:

  • Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
  • Response surface modeling : Predict optimal conditions (e.g., X₁ = 110°C, X₂ = 5 mol%, X₃ = DMF) for 85% yield .
  • Robustness testing : ±5% variation in inputs to ensure reproducibility.

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